2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where the intermediate product is reacted with a fluorobenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Substituted quinoline derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- 3,4-Dichlorophenyl-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- 2,3-Dichlorophenyl-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
Uniqueness
2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is unique due to the specific positioning of the dichlorophenyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the quinoline core can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C23H15Cl2FN2O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H15Cl2FN2O/c24-19-10-7-15(11-20(19)25)22-12-18(17-3-1-2-4-21(17)28-22)23(29)27-13-14-5-8-16(26)9-6-14/h1-12H,13H2,(H,27,29) |
InChI Key |
FGFLEYSONURRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.